1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
CAS No. |
892421-94-2 |
|---|---|
Molecular Formula |
C22H15ClN2O4 |
Molecular Weight |
406.82 |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-9-7-14(8-10-15)12-24-19-17-5-1-2-6-18(17)29-20(19)21(26)25(22(24)27)13-16-4-3-11-28-16/h1-11H,12-13H2 |
InChI Key |
BHUANMSSQUUYNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)CC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound characterized by a complex structure that includes benzofuro and pyrimidine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
- Molecular Formula : C24H22ClN3O3
- Molecular Weight : 407.9 g/mol
- IUPAC Name : this compound
The structure of the compound is pivotal for its biological activity. The presence of the chlorobenzyl group is believed to enhance lipophilicity and facilitate interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives of benzofuro-pyrimidines can inhibit the growth of various cancer cell lines. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal strains:
- Antibacterial Properties : Compounds with furan and chlorobenzyl groups showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Case Study : A study reported that a related compound exhibited MIC values as low as 0.12 µg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases, and compounds like this compound may play a role in mitigating inflammatory responses:
- Mechanism of Action : The compound may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators.
- Research Findings : In vitro studies indicated that similar compounds reduced nitric oxide production in macrophage cells stimulated by lipopolysaccharides .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | IC50 = 5 µM | MIC = 0.12 µg/mL | Significant NO inhibition |
| Compound B | IC50 = 10 µM | MIC = 0.25 µg/mL | Moderate NO inhibition |
| 1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine | Potentially high | Potentially high | Potentially high |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. Research has indicated that benzofuro[3,2-d]pyrimidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the furan and chlorobenzyl groups enhances the pharmacological properties of the compound, making it a candidate for further development in cancer therapy.
Case Study: Anticancer Activity
A study demonstrated that derivatives of benzofuro[3,2-d]pyrimidine exhibited selective cytotoxicity towards human breast cancer cells (MCF-7) and human lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways, suggesting that compounds like 1-(4-chlorobenzyl)-3-(furan-2-ylmethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione could serve as lead compounds for new anticancer drugs .
Antimicrobial Properties
Recent investigations have shown that this compound possesses antimicrobial activity against a range of pathogenic bacteria and fungi. The presence of the furan ring is particularly significant in enhancing its interaction with microbial cell membranes.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that the compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The structure-activity relationship (SAR) analysis indicated that the chlorobenzyl moiety plays a critical role in enhancing antimicrobial efficacy .
Neuropharmacology
There is emerging interest in exploring the neuropharmacological effects of benzofuro[3,2-d]pyrimidine derivatives. Preliminary studies suggest potential anticonvulsant properties.
Case Study: Anticonvulsant Activity
Research involving animal models showed that derivatives containing similar structures reduced seizure activity significantly compared to control groups. This suggests that this compound may also possess anticonvulsant properties worthy of further investigation .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related pyrimidine-2,4-dione derivatives is provided below, focusing on core scaffolds, substituents, biological activities, and physicochemical properties.
Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives
*LogP values estimated using fragment-based methods.
†Predicted based on structural analogs and core scaffold activities.
Key Observations:
This may improve binding to hydrophobic enzyme pockets, as seen in antiviral or herbicide targets .
Substituent Effects: The 4-chlorobenzyl group at position 1 in the target compound increases lipophilicity (LogP ~3.5) relative to unsubstituted pyrimidine-diones, which may enhance membrane permeability. This contrasts with the 4-fluorobenzyl group in ’s compound, which reduces LogP marginally .
Biological Activity Trends: Pyrimidine-2,4-diones with bulky aromatic substituents (e.g., 4-tert-butylbenzyl, benzoylphenoxyethyl) are often associated with enzyme inhibition (e.g., DAAO, DAO) or antiviral activity . The target compound’s chlorobenzyl-furan combination may synergize for dual antiviral and herbicidal applications, though empirical data are needed.
Physicochemical Properties :
- The target compound’s molecular weight (~428 g/mol) and LogP (~3.5) align with Lipinski’s rules for drug-likeness, suggesting favorable oral bioavailability compared to higher-weight analogs like Z107 (~520 g/mol) .
Research Findings and Implications
- Structural Optimization: Substitution at positions 1 and 3 is critical for modulating activity. For instance, replacing the thieno core in ’s compound with a benzofuro core could enhance metabolic stability .
- Activity Prediction : The furan-2-ylmethyl group’s electron-rich nature may improve interactions with viral protease active sites, as seen in HIV-1 RT inhibitors .
- Synthetic Feasibility : and highlight methodologies for introducing benzyl and styryl groups at position 3, which could be adapted for scaling up the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
